Metoprolol hydrochloride
Overview
Description
Metoprolol is a selective beta1-adrenoreceptor blocking agent . It is used to treat angina (chest pain), hypertension (high blood pressure), and it is also used to lower the risk of death or needing to be hospitalized for heart failure . Metoprolol has a role as a beta-adrenergic antagonist, an antihypertensive agent, a xenobiotic, an environmental contaminant, and a geroprotector .
Synthesis Analysis
The synthesis of metoprolol involves the reaction of racemic 2-[4-(2’-methoxyethyl)-phenoxymethyl]-oxirane . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The crystal packing of metoprolol is dominated by an O-H…N/N…H-O pair of hydrogen bonds, which gives rise to chains containing alternating R and S metoprolol molecules extending along the b axis . More details about the molecular structure can be found in the referenced papers .
Chemical Reactions Analysis
Metoprolol undergoes various chemical reactions in the body. For instance, it is subject to considerable drug–gene interaction effects caused by genetic variations of the CYP2D6 gene . More details about the chemical reactions can be found in the referenced papers .
Scientific Research Applications
Thyroid Crisis
Metoprolol is also used in the treatment of thyroid crisis . Thyroid crisis, also known as thyrotoxic storm, is a severe complication of hyperthyroidism, a condition in which there is an overproduction of thyroid hormones .
Circumscribed Choroidal Hemangioma
Circumscribed choroidal hemangioma is another condition where Metoprolol has found its application . This is a benign vascular tumor of the choroid, a part of the eye .
Pharmacokinetic Studies
Metoprolol has been the subject of numerous pharmacokinetic studies . These studies have looked at various parameters in humans and their respective effects on patients with hepatic, renal, and cardiovascular diseases .
Drug Interaction Studies
Metoprolol has been studied for its interactions with other drugs . For instance, significant changes in clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol have been reported when it is co-administered with other drugs .
Transdermal Delivery Systems
Research has been conducted to develop metoprolol tartrate containing transdermal films to improve the bioavailability of the drug . This could potentially offer a more convenient and effective method of drug delivery .
Mechanism of Action
Target of Action
Metoprolol hydrochloride primarily targets the beta-1-adrenergic receptors located in cardiac cells . These receptors play a crucial role in regulating the heart’s function, including heart rate and contractility.
Mode of Action
Metoprolol hydrochloride is a beta-1-adrenergic receptor inhibitor . It selectively binds to these receptors in cardiac cells, inhibiting their activity. This inhibition leads to a decrease in cardiac output by producing negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects .
Biochemical Pathways
The primary biochemical pathway affected by metoprolol involves the beta-1-adrenergic signaling pathway in cardiac cells . By inhibiting this pathway, metoprolol reduces cardiac excitability, cardiac output, and myocardial oxygen demand . Metoprolol is metabolized mainly by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 .
Pharmacokinetics
Metoprolol undergoes significant first-pass hepatic metabolism, which covers around 50% of the administered dose . The bioavailability of metoprolol is approximately 50% . Metoprolol is metabolized mainly by the activity of CYP2D6 and to a lesser extent due to the activity of CYP3A4 . The metabolism of metoprolol can vary widely among patients, often as a result of hepatic impairment or CYP2D6 polymorphism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of metoprolol. For instance, the presence of other drugs can significantly change the clearance, maximum plasma concentration, and area under the concentration-time curve of metoprolol . Additionally, environmental conditions such as pH and temperature can affect the stability of metoprolol . Furthermore, metoprolol’s biodegradation potentials in the hyporheic zone under contrasting redox conditions are associated with changes in the active microbial communities .
Safety and Hazards
Metoprolol has several side effects including heart failure exacerbation, fatigue, depression, bradycardia or heart block, hypotension, bronchospasm, cold extremities, dizziness, decreased libido, diarrhea, tinnitus, decreased exercise tolerance, glucose intolerance, and may mask hypoglycemia . It should not be used if you have a serious heart problem, severe circulation problems, severe heart failure, or a history of slow heart beats that caused fainting .
properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;/h4-7,12,14,16-17H,8-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBBZNRSHOCRNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971818 | |
Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metoprolol hydrochloride | |
CAS RN |
56392-18-8 | |
Record name | Metoprolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56392-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metoprolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056392188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(2-Methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOPROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS4SUC4LC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.